![molecular formula C17H14O2S B10788504 4-[5-(3-Hydroxyphenyl)-3-thienyl]-2-methylphenol](/img/structure/B10788504.png)
4-[5-(3-Hydroxyphenyl)-3-thienyl]-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Research indicates that it can reduce the formation of carcinogenic substances called nitrosamines, thereby lowering the risk of cancer .
4-[5-(3-Hydroxyphenyl)-3-thienyl]-2-methylphenol: is a chemical compound with the molecular formula . It belongs to the class of hydroxy derivatives and is a major component of lignocellulose.
Preparation Methods
- There are several synthetic routes to obtain this compound:
- One method involves reacting phenol with acrylonitrile to form p-hydroxyacrylonitrile, followed by hydrolysis to yield the desired compound.
- Another approach uses p-hydroxybenzaldehyde as a starting material. In the presence of sodium acetate, it undergoes a Perkin reaction with acetic anhydride to produce p-hydroxyacrylic acid, which is then hydrolyzed to obtain p-Hydroxy-cinnamic acid .
Chemical Reactions Analysis
- p-Hydroxy-cinnamic acid can participate in various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The main products depend on the specific reaction conditions.
Scientific Research Applications
- p-Hydroxy-cinnamic acid is an intermediate in the synthesis of the expectorant drug “Dujing Su” (also known as “Dujuan Su”).
Cancer Prevention: Its anti-carcinogenic properties make it relevant in cancer research.
Adrenergic Agents: It can be used in the synthesis of the adrenergic drug epinephrine (adrenaline).
Mechanism of Action
- The exact mechanism by which p-Hydroxy-cinnamic acid exerts its effects depends on the specific context (e.g., anticancer, adrenergic). Further research is needed to elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
- While p-Hydroxy-cinnamic acid shares some features with related compounds, its uniqueness lies in its specific structure and functional groups.
- Similar compounds include cinnamic acid , p-coumaric acid , and p-hydroxyphenethyl alcohol .
Properties
Molecular Formula |
C17H14O2S |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-[5-(3-hydroxyphenyl)thiophen-3-yl]-2-methylphenol |
InChI |
InChI=1S/C17H14O2S/c1-11-7-12(5-6-16(11)19)14-9-17(20-10-14)13-3-2-4-15(18)8-13/h2-10,18-19H,1H3 |
InChI Key |
STFVOGWUKNAWOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=C2)C3=CC(=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


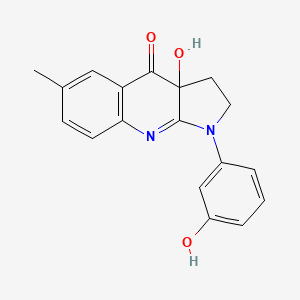
![(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B10788431.png)
![N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide](/img/structure/B10788434.png)
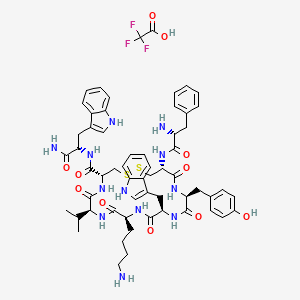
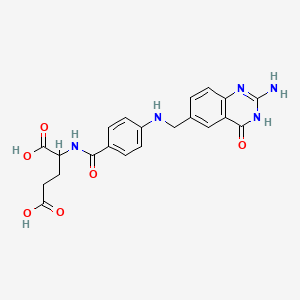

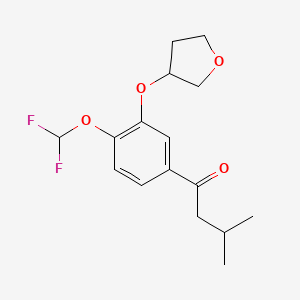
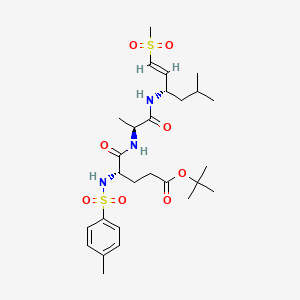
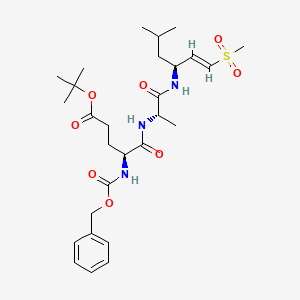
![(13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate](/img/structure/B10788466.png)
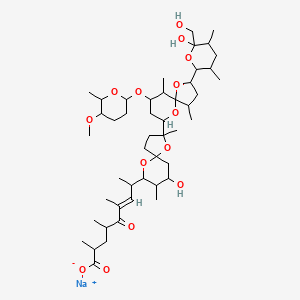
![[(1R,2R,8S,12R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate](/img/structure/B10788505.png)
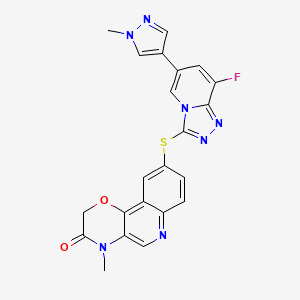
![[(R)-2-(2-Fluoro-phenyl)-1-methyl-1-(7-ureido-heptylcarbamoyl)-ethyl]-carbamic acid (S)-2-methyl-1-phenyl-propyl ester](/img/structure/B10788512.png)
